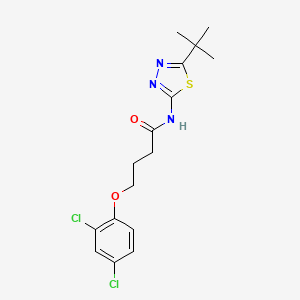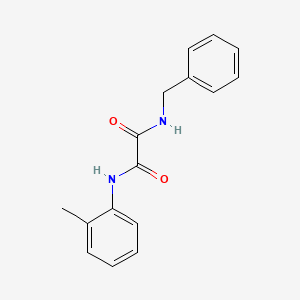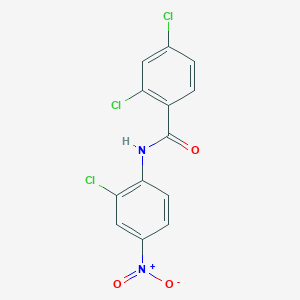![molecular formula C17H17FN2O2 B5190245 N-[2-(2-fluorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5190245.png)
N-[2-(2-fluorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-fluorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide is a chemical compound that belongs to the class of amides. It is commonly referred to as FMeE or FMeEDA. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of FMeE is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. FMeE has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FMeE has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in the growth and proliferation of cancer cells. FMeE has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMeE in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in vitro, which makes it a promising candidate for further study. However, one limitation of using FMeE in lab experiments is its limited solubility in water. This may make it difficult to administer in vivo and may limit its potential applications.
Orientations Futures
There are several future directions for the study of FMeE. One direction is to further investigate its potential applications in the treatment of cancer. FMeE has shown promising results in vitro, and further study is needed to determine its efficacy in vivo. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases. FMeE has shown neuroprotective effects in vitro, and further study is needed to determine its potential therapeutic value. Additionally, further study is needed to determine the optimal dosage and administration route for FMeE in vivo.
Méthodes De Synthèse
The synthesis of FMeE involves the reaction of 2-fluoroacetophenone and 4-methylphenylhydrazine with ethyl chloroformate. This reaction occurs in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of FMeE is typically around 70-80%.
Applications De Recherche Scientifique
FMeE has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. FMeE has also been studied for its potential use as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-12-6-8-14(9-7-12)20-17(22)16(21)19-11-10-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGPNWVFIJDXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5190165.png)

![N-(4-ethylphenyl)-N'-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5190186.png)


![5-{4-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190201.png)
![5,10-di-2-furyl-2,7-bis(4-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5190204.png)
![1-(4-bromophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5190225.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-cyclopentyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5190226.png)
![N-(4-methyl-1,3-thiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5190235.png)

![3-[(2-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5190244.png)


